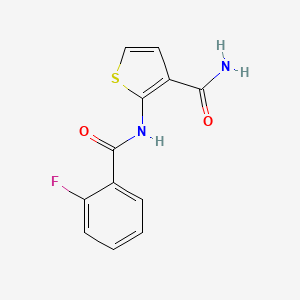

2-(2-Fluorobenzamido)thiophene-3-carboxamide

Description

2-(2-Fluorobenzamido)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted at position 2 with a 2-fluorobenzamido group and at position 3 with a carboxamide moiety. Thiophene derivatives are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and central nervous system (CNS)-modulating activities .

Properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTPMDUKFYACTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzamido)thiophene-3-carboxamide typically involves the condensation of 2-fluorobenzoic acid with thiophene-3-carboxamide. The reaction is carried out under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-Fluorobenzamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme polyketide synthase 13 (Pks 13), which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Structure : Features a tetrahydrobenzothiophene ring system and a 2-fluorophenyl group.

- Activity : Demonstrates analgesic and anti-inflammatory properties due to the electron-withdrawing fluorine atom, which enhances interactions with enzyme active sites .

JAMI1001A (2-(2-(4-(Hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide)

- Structure : Contains a trifluoromethylpyrazole group and a tetrahydrobenzothiophene moiety.

- Activity : Acts as a positive allosteric modulator of AMPA receptors, with the trifluoromethyl group enhancing hydrophobic interactions in the receptor’s allosteric site .

- Key Difference : The trifluoromethylpyrazole substituent introduces steric bulk and lipophilicity, which may improve CNS penetration compared to the simpler 2-fluorobenzamido group.

Modifications to the Thiophene Core

2-(4-Aminobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 27)

- Structure : Incorporates a cycloheptathiophene ring and a pyridinyl substituent.

- Activity : Functions as an allosteric HIV-1 ribonuclease H inhibitor. The larger cycloheptathiophene system may provide conformational flexibility for binding to viral enzymes .

2-(Cyclopropanecarbonyl-amino)-6,6-difluoro-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide (D128)

- Structure : Includes a cyclopropanecarbonyl group and difluoro substituents.

- Activity : The cyclopropane ring enhances rigidity, while difluoro groups improve metabolic stability. Used in exploratory kinase inhibition studies .

- Key Difference: Difluoro substitution may reduce oxidative metabolism compared to mono-fluoro analogs.

Functional Group Additions

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 122)

- Structure : Bears a 4-methoxyphenylpiperazine group.

- Activity : Exhibits 60% acetylcholinesterase (AChE) inhibition at 2.6351 mM, outperforming donepezil (40% inhibition). The piperazine moiety likely facilitates hydrogen bonding with AChE’s catalytic site .

- Key Difference : The hydrophilic piperazine group enhances solubility but may limit blood-brain barrier (BBB) penetration.

2-[[2-(2-Chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Structure: Substituted with a 2-chlorophenoxyacetyl chain.

- Key Difference : Chlorine’s larger atomic radius compared to fluorine may alter steric interactions in enzyme pockets.

Pharmacological and Physicochemical Comparison

Table 1: Key Properties of Selected Analogs

Table 2: Impact of Substituents on Bioactivity

| Substituent Type | Example Compound | Effect on Activity |

|---|---|---|

| Fluorinated benzamido | Target compound | Enhanced electronegativity, improved target binding |

| Trifluoromethylpyrazole | JAMI1001A | Increased hydrophobic interactions, CNS penetration |

| Piperazine | Compound 122 | Improved solubility but reduced BBB permeability |

| Cyclopropane | D128 | Conformational rigidity, metabolic stability |

Biological Activity

2-(2-Fluorobenzamido)thiophene-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a thiophene ring with a fluorobenzamido group and a carboxamide moiety, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHFNOS, with a molecular weight of approximately 224.25 g/mol. The presence of fluorine in the benzamido group is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits anticancer properties . Its mechanism of action appears to involve the modulation of specific biochemical pathways related to cell proliferation and apoptosis.

- In Vitro Studies : Initial evaluations have shown that this compound can inhibit the growth of several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). The IC50 values for these cell lines are yet to be fully established but preliminary results suggest a promising activity profile.

Enzymatic Interactions

The compound's interactions with various enzymes are crucial for understanding its pharmacodynamics:

- c-Met Kinase Inhibition : Similar compounds with structural similarities have demonstrated significant inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. For instance, compounds with halogen substitutions at strategic positions have shown enhanced antitumor activity due to their ability to inhibit c-Met signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the fluorine atom at the ortho position on the benzene ring significantly enhances the biological activity of thiophene derivatives. The SAR analysis has revealed that modifications in the thiophene ring or substitutions on the benzamido moiety can lead to variations in potency against different cancer cell lines.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluorobenzoic acid | Contains bromine and fluorine | Higher reactivity due to bromine presence |

| 5-Methylthiophene-3-carboxamide | Methyl substitution on thiophene | Different biological activity profile |

| 4-Aminothiophene-3-carboxamide | Amino group addition | Potential for different pharmacological effects |

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

- Case Study on Antitumor Activity : A study involving a series of quinoline derivatives similar to this compound demonstrated significant antitumor activity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic effects .

- Mechanism Exploration : Another investigation focused on the mechanism of action, revealing that compounds with similar structures could induce apoptosis in cancer cells through caspase activation pathways, highlighting potential therapeutic applications in oncology.

Q & A

Q. Basic

- JNK1 Inhibition : IC₅₀ values range from 5.4 μM (unsubstituted carboxamide) to >100 μM (ester/cyano derivatives).

- Antibacterial Activity : Derivatives disrupt bacterial membranes via hydrophobic interactions (MIC = 8–32 μg/mL against S. aureus).

- Antidiabetic Potential : JNK inhibition restores insulin signaling in murine models, though peptide instability limits translation .

How can fluorescence quenching studies inform the interaction mechanisms of carboxamide derivatives with biological targets?

Advanced

Stern-Volmer analysis of fluorescence quenching by agents like aniline or CCl₄ reveals static (binding) or dynamic (collisional) mechanisms. For example:

- Static Quenching : Linear Stern-Volmer plots indicate stable ligand-protein complexes (e.g., binding constant K = 1.2 × 10⁴ M⁻¹).

- Time-Resolved Measurements : Differentiate quenching types; unchanged fluorescence lifetimes suggest static interactions.

These methods elucidate solvent accessibility of fluorophores and binding thermodynamics .

How does the substitution pattern on the benzamido moiety influence target selectivity?

Advanced

The 2-fluorobenzamido group enhances selectivity for JNK1 over other kinases due to:

- Hydrophobic Interactions : Fluorine’s electronegativity stabilizes interactions with JNK1’s substrate-binding pocket.

- Spatial Constraints : Bulkier substituents (e.g., naphthyl) reduce activity, while smaller groups (e.g., methyl) maintain potency.

Replacing the fluorobenzamido with phenylacetic acid (compound 3) abolishes activity (IC₅₀ >100 μM), highlighting the necessity of the amide linkage .

What are the implications of environmental toxicity assessments for thiophene-3-carboxamide derivatives?

Advanced

Derivatives like silthiofam (a thiophene carboxamide) are classified as chronic aquatic toxins (H411). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.